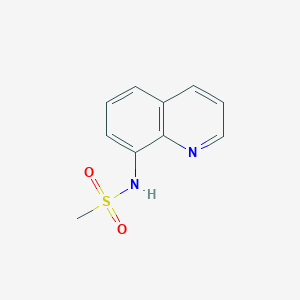

N-(quinolin-8-yl)methanesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-quinolin-8-ylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-15(13,14)12-9-6-2-4-8-5-3-7-11-10(8)9/h2-7,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYEPUTZVZYUENX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00146038 | |

| Record name | 8-(Methylsulfonylamino)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10374-76-2 | |

| Record name | 8-(Methylsulfonylamino)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010374762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(Methylsulfonylamino)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N Quinolin 8 Yl Methanesulfonamide

Direct Synthesis Routes for N-(quinolin-8-yl)methanesulfonamide

The primary and most direct method for synthesizing this compound involves the formation of a sulfonamide bond between the 8-aminoquinoline (B160924) scaffold and a methanesulfonyl group.

The synthesis of this compound is achieved through the acylation of 8-aminoquinoline with methanesulfonyl chloride. nih.gov This reaction is a standard procedure for forming sulfonamides. In this process, the nucleophilic amino group (-NH₂) at the 8-position of the quinoline (B57606) ring attacks the electrophilic sulfur atom of methanesulfonyl chloride (CH₃SO₂Cl), leading to the displacement of the chloride ion and the formation of the N-S sulfonamide bond. The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.

The general reaction is as follows: 8-Aminoquinoline + Methanesulfonyl Chloride → this compound + HCl

The efficiency and yield of the sulfonamide synthesis are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, and temperature.

Base: A tertiary amine, such as triethylamine (B128534) or pyridine (B92270), is commonly used as a base. nih.govmdpi.com Its role is to scavenge the HCl produced, which prevents the protonation of the starting 8-aminoquinoline and drives the reaction to completion.

Solvent: The choice of solvent is crucial for ensuring the solubility of the reactants and facilitating the reaction. Anhydrous chlorinated solvents like chloroform (B151607) or dichloromethane (B109758) (DCM) are frequently employed. nih.govmdpi.com Other solvents such as dimethylformamide (DMF) may also be used. mdpi.com

Temperature: The reaction is often initiated at a reduced temperature, typically between 0°C and 5°C. nih.govmdpi.com The dropwise addition of the sulfonyl chloride to the cooled solution of the amine and base helps to control the exothermic nature of the reaction and minimize the formation of side products. After the initial addition, the reaction mixture is usually allowed to warm to room temperature and stirred for several hours to ensure completion. nih.gov

Purification is typically achieved through aqueous work-up followed by concentration of the organic phase and recrystallization or column chromatography to isolate the pure product.

Interactive Table 1: Typical Reaction Conditions for Quinoline-Sulfonamide Synthesis

| Parameter | Condition | Purpose | Source |

|---|---|---|---|

| Starting Materials | 8-Aminoquinoline, Methanesulfonyl Chloride | Reactants for sulfonamide bond formation | nih.gov |

| Base | Triethylamine, Pyridine | HCl scavenger, drives reaction forward | nih.govmdpi.com |

| Solvent | Chloroform, Dichloromethane (DCM) | Dissolves reactants | nih.govmdpi.com |

| Temperature | 0-5 °C initially, then room temperature | Controls exothermic reaction, minimizes side products | nih.gov |

| Reaction Time | 2-24 hours | Ensures reaction completion | nih.govmdpi.com |

| Purification | Aqueous work-up, Chromatography | Isolation of pure product | mdpi.com |

Synthesis and Derivatization Strategies for this compound Analogs

The this compound scaffold serves as a versatile platform for the development of a wide range of analogs through various derivatization strategies. These modifications are aimed at altering the molecule's physicochemical properties.

Further functionalization can occur at the sulfonamide nitrogen. For instance, multi-step synthetic strategies can be used to create molecular hybrids where the sulfonamide is part of a larger, more complex structure. nih.gov These syntheses can involve techniques like N-alkylation to attach various groups to the sulfonamide nitrogen, expanding the chemical diversity of the resulting compounds. researchgate.net Such molecular hybridization allows for the combination of the quinoline-sulfonamide pharmacophore with other chemical moieties to generate novel derivatives. nih.gov

The 8-aminoquinoline moiety is a well-known chelating agent for metal ions. nih.gov The N-(quinolin-8-yl)sulfonamide ligand can form stable complexes with various transition metals. The synthesis is generally a straightforward, two-step procedure. nih.gov First, the sulfonamide ligand is prepared via the acylation of 8-aminoquinoline. nih.gov In the second step, the resulting ligand is reacted with a metal salt, such as a metal acetate (B1210297) or chloride, to yield the final complex. nih.gov

Metals that have been successfully incorporated into these complexes include:

Zinc (Zn²⁺)

Copper (Cu²⁺)

Cobalt (Co²⁺)

Cadmium (Cd²⁺)

The resulting hybrid quinoline-sulfonamide complexes are characterized using methods like FTIR, NMR spectroscopy, and single-crystal X-ray diffraction to confirm their structure. nih.gov The quinolone ligand typically acts in a bidentate manner, coordinating to the metal ion through the nitrogen atom of the quinoline ring and an oxygen atom of the sulfonamide group. mdpi.com

Modifications can also be made directly to the quinoline ring system to produce a diverse array of analogs. This can be achieved in two primary ways:

Synthesis from Substituted Precursors: The quinoline ring itself can be constructed from functionalized starting materials. For example, the Skraup synthesis allows for the creation of a quinoline scaffold from a substituted aniline (B41778) (e.g., 4-Bromo-2-fluoroaniline) and glycerol (B35011). nih.govrsc.org This substituted quinoline can then undergo further reactions, such as oxyhalogenation to produce a quinoline sulfonyl chloride, which can then be reacted with various amines to form a library of sulfonamide derivatives. nih.gov

Direct Functionalization of the Quinoline Ring: It is also possible to introduce substituents at various positions on a pre-formed quinoline-sulfonamide scaffold. Synthetic routes have been developed for novel 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides, demonstrating that positions other than the sulfonamide group are accessible for chemical modification. researchgate.net

Interactive Table 2: Summary of Derivatization Strategies

| Strategy | Description | Key Intermediates/Reagents | Resulting Compounds | Source |

|---|---|---|---|---|

| N-Substitution | Adding alkyl or other groups to the sulfonamide nitrogen. | Alkyl halides, complex scaffolds | N-alkylated sulfonamides, molecular hybrids | nih.govresearchgate.net |

| Metal Complexation | Reacting the sulfonamide ligand with metal salts. | Zn(II), Cu(II), Co(II), Cd(II) salts | Hybrid quinoline-sulfonamide metal complexes | nih.govnih.gov |

| Core Functionalization | Modifying the quinoline ring itself. | Substituted anilines, glycerol (Skraup synthesis) | Quinoline rings with diverse functional groups | nih.govrsc.orgresearchgate.net |

Functionalization at the Quinoline Core

Regioselective C5-Halogenation

The selective introduction of a halogen atom at the C5-position of this compound has been achieved through metal-free protocols. These methods are advantageous due to their operational simplicity, cost-effectiveness, and reduced metal contamination in the final products.

One notable method employs trihaloisocyanuric acids as the halogen source. nih.gov Specifically, trichloroisocyanuric acid (TCCA) and tribromoisocyanuric acid (TBCA) have been successfully used for chlorination and bromination, respectively. nih.gov The reactions are typically conducted at room temperature and are open to the air, making them highly practical. nih.gov When this compound is treated with TCCA, the primary product is the C5-monochlorinated derivative. nih.gov Similarly, the use of TBCA leads to the C5-monobrominated product as the major component. nih.gov These reactions demonstrate high regioselectivity for the C5 position, which is attributed to the electronic and steric influence of the 8-methanesulfonamide group. nih.gov

| Halogenating Agent | Product | Yield (%) |

| TCCA | 5-chloro-N-(quinolin-8-yl)methanesulfonamide | 85 |

| TBCA | 5-bromo-N-(quinolin-8-yl)methanesulfonamide | 79 |

This table presents the yields of the major C5-monohalogenated products from the reaction of this compound with the respective halogenating agents. nih.gov

C5,C7-Dihalogenation

During the regioselective C5-halogenation of this compound, the formation of C5,C7-dihalogenated products is observed as a minor side reaction. nih.gov The use of trihaloisocyanuric acids like TCCA and TBCA can lead to the simultaneous halogenation at both the C5 and C7 positions of the quinoline ring. nih.gov

The formation of these dihalogenated compounds is generally less favored compared to the C5-monohalogenation. For instance, in the reaction with TCCA, the C5,C7-dichlorinated product is formed in a very low yield. nih.gov A similar outcome is observed with TBCA, where the C5,C7-dibrominated derivative is a minor component of the product mixture. nih.gov While methods for the selective dihalogenation of other 8-substituted quinolines, such as 8-hydroxyquinolines, have been developed, these have not been specifically optimized for this compound. nih.gov

| Halogenating Agent | Dihalogenated Product | Yield (%) |

| TCCA | 5,7-dichloro-N-(quinolin-8-yl)methanesulfonamide | 2 |

| TBCA | 5,7-dibromo-N-(quinolin-8-yl)methanesulfonamide | 3 |

This table shows the yields of the minor C5,C7-dihalogenated products obtained during the halogenation of this compound. nih.gov

Oxidative Cross-Dehydrogenative Coupling Strategies

Oxidative cross-dehydrogenative coupling (CDC) represents a powerful strategy for forming C-C and C-heteroatom bonds by combining two different C-H bonds under oxidative conditions. While specific applications of CDC directly on this compound are not extensively documented, studies on structurally similar N-(quinolin-8-yl)amides provide significant insights into the potential of this methodology.

For instance, a microwave-accelerated, metal-free CDC reaction has been developed for the C5-acetonation of N-(quinolin-8-yl)amides using acetone (B3395972) and benzoyl peroxide (BPO) as the oxidant. nih.govnih.govrsc.org This transformation proceeds with high selectivity for the C5 position, demonstrating the utility of the 8-amido group in directing the functionalization. nih.govrsc.org The proposed mechanism involves the generation of a radical species from acetone, which then attacks the C5 position of the quinoline ring. rsc.org Given the electronic similarities between an amide and a sulfonamide group, it is plausible that a similar strategy could be applied to this compound for the introduction of alkyl groups at the C5 position.

Directed C-H Functionalization Methodologies

The concept of using a directing group to control the regioselectivity of C-H functionalization is a cornerstone of modern organic synthesis. The 8-aminoquinoline scaffold is a well-established and powerful bidentate directing group in metal-catalyzed C-H activation. The nitrogen of the quinoline ring and the nitrogen of the 8-substituent coordinate to a metal center, facilitating the activation of a specific C-H bond.

In the context of this compound, the sulfonamide group, in conjunction with the quinoline nitrogen, directs functionalization primarily to the C5 position, as seen in the halogenation reactions. nih.gov While the majority of reported C-H functionalizations of 8-aminoquinoline derivatives occur at the C5 position, functionalization at other positions, such as C2 and C4, has been achieved with other classes of quinoline derivatives like quinoline N-oxides and other specifically substituted quinolines. nih.gov However, to date, there are no specific reports of the methanesulfonamide (B31651) group on this compound directing C-H functionalization to positions other than C5 and C7.

Advanced Synthetic Techniques and Their Applicability

The development of novel synthetic methods continues to expand the toolkit for modifying complex molecules like this compound.

Metal-Free Halogenation Approaches

As detailed in section 2.2.3.1, metal-free halogenation offers a significant advantage in synthetic chemistry. The use of inexpensive and atom-economical reagents like trihaloisocyanuric acids for the C5-halogenation of this compound exemplifies this approach. nih.gov These reactions proceed under mild conditions, at room temperature, and are tolerant of air, which simplifies the experimental setup. nih.gov The absence of a metal catalyst circumvents issues related to cost, toxicity, and the need for post-reaction purification to remove metal residues, making it a more environmentally benign and sustainable method. nih.gov

Ring-Opening Metathesis Polymerization (ROMP)-Derived Coupling Reagents in Synthesis

Ring-Opening Metathesis Polymerization (ROMP) is a powerful polymerization technique used to synthesize a wide array of polymeric materials with diverse functionalities. This method has been employed to create polymers from monomers containing quinoline units. However, a review of the current scientific literature reveals no specific applications of ROMP-derived reagents in the synthesis or functionalization of the small molecule this compound. The primary application of ROMP in this context is in the field of polymer chemistry rather than as a tool for small molecule synthesis.

Spectroscopic and Structural Characterization in Synthetic Verification

The verification of the synthesis of this compound and related structures relies on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the protons of the quinoline ring and the methyl group of the methanesulfonyl moiety. The chemical shifts of the quinoline protons are influenced by the electron-withdrawing nature of the sulfonamide group and their position on the heterocyclic ring system. For comparison, in related N-(quinolin-8-yl)benzenesulfonamide derivatives, the NH proton of the sulfonamide typically appears as a singlet at a downfield chemical shift. semanticscholar.org The methyl protons of the methanesulfonamide group are expected to appear as a singlet in the upfield region of the spectrum. researchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The spectrum will show distinct signals for each of the carbon atoms in the quinoline ring and the methyl carbon of the sulfonamide group. The chemical shifts of the quinoline carbons are sensitive to the electronic effects of the sulfonamide substituent. chemicalbook.comchemicalbook.com Predicted ¹³C NMR data for this compound is available in chemical databases. drugbank.com

Infrared (IR) Spectroscopy in Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in this compound. The IR spectrum of a related compound, 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, shows a broad N-H stretching vibration in the range of 3000-3200 cm⁻¹. researchgate.netnih.gov For this compound, characteristic absorption bands are expected for the N-H stretch, the S=O asymmetric and symmetric stretches of the sulfonyl group, and the C-N and C-S stretching vibrations. The aromatic C-H and C=C stretching vibrations of the quinoline ring will also be present. astrochem.orgmdpi.com

The typical IR absorption ranges for the key functional groups are presented in the table below.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H Stretch | 3300-3100 |

| Aromatic C-H Stretch | 3100-3000 |

| Asymmetric SO₂ Stretch | 1350-1300 |

| Symmetric SO₂ Stretch | 1160-1120 |

| C-N Stretch | 1350-1250 |

| C-S Stretch | 800-600 |

X-ray Diffraction Analysis of Related Structures

While a specific crystal structure for this compound is not publicly available, the crystal structure of the closely related quinoline-8-sulfonamide (B86410) provides valuable insights into the likely solid-state conformation. researchgate.net In the crystal structure of quinoline-8-sulfonamide, the molecules form dimers through intermolecular hydrogen bonds. researchgate.net A similar packing arrangement can be anticipated for this compound.

X-ray diffraction studies on other quinoline derivatives, such as N-(quinolin-8-yl)quinoline-2-carboxamide and quinolin-8-yl 4-chlorobenzoate, have revealed details about the dihedral angles between the quinoline ring and appended groups, as well as the nature of intermolecular interactions like π-π stacking. organic-chemistry.orgmdpi.comnih.gov These studies indicate that the solid-state structure is stabilized by a network of non-covalent interactions.

Biological Activities and Molecular Mechanisms of Action

Broad-Spectrum Biological Activity Profiles of N-(quinolin-8-yl)methanesulfonamide

This compound and its analogs exhibit a remarkable breadth of biological effects, underscoring their potential as scaffolds for the development of novel therapeutic agents.

The quinoline (B57606) scaffold is a well-established pharmacophore in the realm of antimicrobial agents. nih.gov this compound and its derivatives have demonstrated notable activity against a range of microbial pathogens. This antimicrobial prowess is often linked to the ability of the quinoline nucleus to intercalate into microbial DNA, disrupting replication and transcription processes. Furthermore, the sulfonamide group can act as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in many microorganisms.

Hybrid complexes of quinoline-sulfonamides with various metals have shown promising antimicrobial results. For instance, a cadmium(II) complex of N-(quinolin-8-yl)-4-chlorobenzenesulfonamide displayed excellent antibacterial activity against Staphylococcus aureus and very good activity against Escherichia coli. nih.gov The same complex also exhibited potent antifungal activity against Candida albicans. nih.gov These findings highlight the potential of metal complexation to enhance the antimicrobial efficacy of quinoline-sulfonamide derivatives.

It is important to note that the antimicrobial activity can be significantly influenced by the specific substituents on the quinoline and sulfonamide moieties. The nature of these substituents can affect the compound's solubility, cell permeability, and affinity for its biological targets.

While direct studies on the anti-inflammatory properties of this compound are limited, extensive research on its structural analogs, particularly 8-quinolinesulfonamide derivatives, reveals significant anti-inflammatory potential. These compounds have been shown to modulate key inflammatory pathways.

One notable analog, N-(4-methoxyphenyl) quinoline-8-sulfonamide (B86410) (QS-3g), has been identified as a potent anti-inflammatory agent. nih.gov This compound was found to reduce the inflammatory response in fibroblast-like synoviocytes, which play a critical role in the pathogenesis of rheumatoid arthritis. nih.gov The mechanism of action for QS-3g involves the targeted inhibition of the receptor (calcitonin) activity modifying protein 1 (RAMP1), which in turn modulates the Gαs/Gαi-cAMP pathway to decrease the inflammatory response. nih.gov

Another study on a series of 8-quinolinesulfonamide derivatives identified a compound, designated as 3l, as a potent inhibitor of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β) production. researchgate.netnih.gov This compound was found to act as a Toll-like receptor 4 (TLR4)/MD-2 inhibitor, thereby blocking the activation of the NF-κB/MAPK signaling pathway, a central regulator of inflammation. researchgate.netnih.gov

These findings strongly suggest that the 8-quinolinesulfonamide scaffold, and by extension this compound, possesses intrinsic anti-inflammatory properties that warrant further investigation.

A study focused on novel 8-amino-quinoline derivatives combined with natural antioxidant acids, such as ferulic and caffeic acids, demonstrated their ability to scavenge free radicals and chelate copper ions. mdpi.com The chelation of metal ions like copper is particularly important as they can participate in Fenton and Haber-Weiss reactions, leading to the generation of highly reactive hydroxyl radicals.

The antioxidant activity of quinoline derivatives is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The specific substitution pattern on the quinoline ring can significantly influence this activity. While direct evidence is pending, the structural features of this compound suggest a potential for antioxidant activity that should be experimentally verified.

Specific Enzymatic and Receptor Modulation by this compound and its Analogs

The biological effects of this compound and its analogs are often mediated by their specific interactions with enzymes and receptors, leading to the modulation of critical cellular processes.

One of the most well-characterized molecular mechanisms of action for this compound is its potent inhibition of Methionine Aminopeptidase (B13392206) (MetAP). nih.govnih.gov MetAP is a crucial enzyme that removes the N-terminal methionine from newly synthesized proteins, a vital step in protein maturation and function. drugbank.com As this process is essential for the survival of many pathogens, MetAP has emerged as a promising target for the development of novel antimicrobial drugs. nih.gov

This compound has been identified as a potent inhibitor of E. coli MetAP. nih.gov X-ray crystallography studies have revealed the intricate details of this inhibition. The inhibitor binds to the active site of the enzyme, forming a metal complex with the histidine residue H79. nih.gov This interaction is further stabilized by an extended network of hydrogen bonds and metal interactions. nih.gov The inhibitory potency of quinolinyl sulfonamides, including this compound, is dependent on the type and concentration of the metal ion present in the enzyme's active site. nih.gov

Table 1: Inhibitory Activity of this compound and its Analog against E. coli MetAP

| Compound | Metal Ion | IC50 (µM) |

| This compound | Co(II) | >200 |

| This compound | Ni(II) | 94 |

| This compound | Mn(II) | 2.9 |

| N-(5-chloroquinolin-8-yl)methanesulfonamide | Co(II) | 3.5 |

| N-(5-chloroquinolin-8-yl)methanesulfonamide | Ni(II) | 1 |

| N-(5-chloroquinolin-8-yl)methanesulfonamide | Mn(II) | 1.3 |

Data sourced from Biochemical and Biophysical Research Communications, 2006. nih.gov

The data clearly indicates that the presence of different metal cofactors significantly influences the inhibitory activity of these compounds against MetAP.

The glyoxalase system, with its key enzyme Glyoxalase 1 (GLO1), plays a critical role in the detoxification of cytotoxic methylglyoxal, a byproduct of glycolysis. mdpi.comscbt.com Inhibition of GLO1 has been explored as a potential therapeutic strategy, particularly in cancer therapy. mdpi.comnih.govchemscene.com

Despite a thorough review of the scientific literature, no research findings were identified that specifically investigate the inhibition of Glyoxalase 1 (GLO1) by this compound or its direct analogs. This represents a significant gap in the current understanding of the biological activity profile of this class of compounds and suggests a potential avenue for future research.

Nuclear Factor-kappa B (NF-κB) Pathway Down-Regulation

Research has identified a series of N-(quinolin-8-yl)benzenesulfonamides, structurally related to this compound, as potent suppressors of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.gov These compounds were discovered through high-throughput screening and have demonstrated the ability to down-regulate NF-κB activity in various cell-based assays, with some analogues showing potencies as low as 0.6 µM. nih.gov

The canonical NF-κB pathway involves the transcription factor NF-κB, which is typically held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. nih.gov Upon stimulation by signals like tumor necrosis factor-alpha (TNFα), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This process allows the NF-κB dimer to translocate to the nucleus and initiate the transcription of numerous genes involved in inflammatory and immune responses. nih.gov The N-(quinolin-8-yl)benzenesulfonamide series of compounds has been shown to inhibit this pathway, suggesting they may act on a common target within this signaling cascade. nih.gov One of the screening methods used to identify these compounds was a translocation-based assay that measured the movement of NF-κB from the cytoplasm to the nucleus upon TNFα stimulation. nih.gov

Interaction with Other Identified Biological Targets (e.g., METAP1, PA2G4, METAP1D, METAP2)

This compound has been identified as a potent inhibitor of Methionine aminopeptidase (MetAP). drugbank.com MetAPs are crucial enzymes that remove the N-terminal methionine from newly synthesized proteins. The inhibitory effect of this compound on MetAP is mediated by metal ions. drugbank.com There is currently no publicly available research detailing the interaction of this compound with PA2G4, METAP1D, or METAP2.

Modulation of Neurotransmitter Systems (e.g., GABA-A receptors, TrkB receptors by related compounds)

While direct evidence of this compound modulating GABA-A or TrkB receptors is not available in the current literature, related quinoline sulfonamides have been investigated for their effects on neurotransmitter systems.

GABA-A Receptors: The GABA-A receptor is a major inhibitory neurotransmitter receptor in the central nervous system. biorxiv.org Modulators of this receptor can have sedative, anxiolytic, and anticonvulsant effects. nih.gov While some quinoline derivatives have been explored as GABA-A receptor modulators, specific studies on this compound are lacking. google.com

TrkB Receptors: The Tropomyosin receptor kinase B (TrkB) is a high-affinity receptor for brain-derived neurotrophic factor (BDNF), a key regulator of neuronal survival, differentiation, and synaptic plasticity. mdpi.commdpi.com Recent studies have indicated that some antidepressant drugs may directly bind to TrkB, potentiating BDNF signaling. frontiersin.org Although certain quinoline-sulfonamides have been investigated as ligands for serotonin (B10506) receptors, which can cross-talk with TrkB signaling, direct interaction studies with this compound and TrkB receptors have not been reported. mdpi.comnih.gov

Acetylcholinesterase (AChE) Inhibition by Sulfonamide Derivatives

A recent study has explored a series of novel quinoline-sulfonamides as dual inhibitors of both monoamine oxidases (MAOs) and cholinesterases (ChEs), including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov The inhibition of AChE is a key therapeutic strategy for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov In this study, several quinoline-sulfonamide derivatives demonstrated potent inhibitory activity against AChE, with IC50 values in the low micromolar range. nih.gov Although this compound was not specifically evaluated in this study, the findings suggest that the quinoline-sulfonamide scaffold is a promising framework for the development of AChE inhibitors. nih.gov

Molecular Basis of Interaction and Mechanism Elucidation

Role of the Quinoline Moiety in Target Binding

The quinoline moiety, a bicyclic aromatic structure composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a crucial component for the biological activity of this compound and related compounds. drugbank.commdpi.combiointerfaceresearch.com This structural feature is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. mdpi.com

In the context of inhibiting enzymes like pyruvate (B1213749) kinase M2 (PKM2), the quinoline moiety of related quinoline-8-sulfonamides has been shown to occupy a flat, predominantly non-polar surface within the enzyme's active site. mdpi.com This interaction contributes to the stable binding of the inhibitor. The versatile nature of the quinoline ring allows for various modifications to enhance binding affinity and selectivity for different targets. mdpi.com

Ligand-Protein Interaction Analysis (e.g., π–π stacking interactions, metal chelation)

The interaction of this compound and its analogues with their biological targets is governed by a combination of non-covalent interactions.

Metal Chelation: The nitrogen atom in the quinoline ring and the oxygen atoms of the sulfonamide group in this compound can act as a chelating center for metal ions. This property is central to its inhibitory mechanism against metalloenzymes like MetAP. The compound forms a complex with the metal cofactor in the enzyme's active site, thereby inactivating the enzyme. nih.gov This ability to chelate metal ions is a well-documented characteristic of quinoline derivatives and is fundamental to many of their biological activities.

Structure Activity Relationship Sar Studies

Principles of Structure-Activity Relationship in N-(quinolin-8-yl)methanesulfonamide Research

The fundamental principle of SAR is that the biological activity of a molecule is intrinsically linked to its three-dimensional structure. Modifications to the chemical scaffold can lead to significant changes in its interaction with a biological target, thereby altering its efficacy. In the context of this compound, the molecule can be dissected into three key components for SAR analysis: the quinoline (B57606) ring, the sulfonamide linker, and the methyl group.

The Sulfonamide Linker: The sulfonamide group (-SO₂NH-) is a key structural feature in a vast number of therapeutic agents. It is a versatile functional group that can act as a hydrogen bond donor and acceptor. The geometry and conformational flexibility of the sulfonamide linker play a vital role in orienting the quinoline ring and the alkyl/aryl substituent for optimal interaction with a target. The acidity of the sulfonamide proton can also be tuned by the electronic nature of the substituents on the sulfur and nitrogen atoms, which can influence binding affinity and cell permeability.

The Methane Group: In this compound, the methyl group attached to the sulfonyl moiety is the simplest alkyl substituent. SAR studies would typically involve replacing this methyl group with a variety of other substituents to probe the steric and electronic requirements of the binding pocket. For example, increasing the chain length, introducing branching, or replacing it with cyclic or aromatic moieties can provide insights into the size and nature of the pocket it occupies.

Computational Approaches to SAR

Computational chemistry provides powerful tools to rationalize and predict the SAR of a series of compounds, thereby accelerating the drug discovery process.

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. dovepress.com A pharmacophore model for this compound derivatives would typically include features such as:

Hydrogen Bond Acceptors (e.g., the quinoline nitrogen, sulfonyl oxygens)

Hydrogen Bond Donors (e.g., the sulfonamide N-H)

Aromatic Rings (the quinoline system)

Hydrophobic Centers (the quinoline ring and the methyl group)

By aligning a set of active and inactive molecules, a 3D pharmacophore model can be generated. This model can then be used as a query to screen large virtual compound libraries to identify novel molecules with the desired activity profile. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. umn.edu In a QSAR study of this compound analogs, various physicochemical properties, known as molecular descriptors, would be calculated for each compound. These descriptors can be categorized as:

Electronic: Dipole moment, partial charges, HOMO/LUMO energies.

Steric: Molecular volume, surface area, shape indices.

Hydrophobic: LogP (partition coefficient), molar refractivity.

Topological: Connectivity indices that describe the branching and shape of the molecule.

A statistical model, often using techniques like multiple linear regression or partial least squares, is then developed to correlate these descriptors with the observed biological activity (e.g., IC₅₀ values). A robust QSAR model can be used to predict the activity of newly designed compounds before their synthesis, thus prioritizing the most promising candidates. nih.gov

Molecular modeling software, such as the Molecular Operating Environment (MOE), provides an integrated platform for conducting a wide range of computational chemistry tasks. In the context of this compound research, MOE could be used for:

3D Structure Building and Visualization: Creating and manipulating the 3D structures of this compound and its analogs.

Conformational Analysis: Exploring the possible shapes (conformations) that the molecule can adopt, which is crucial for understanding its interaction with a target.

Molecular Docking: Simulating the binding of the compounds into the active site of a target protein. This can help to predict the binding mode and affinity, providing a structural basis for the observed SAR.

Pharmacophore and QSAR Model Development: MOE contains modules for generating pharmacophore models and building QSAR equations.

Experimental Validation of SAR

While computational models provide valuable hypotheses, experimental synthesis and biological testing of analogs are essential to validate the SAR predictions.

The design of an analog library for SAR studies of this compound would involve systematic modifications to the three key regions of the molecule. The synthesis of these analogs often follows established chemical routes. For instance, the core structure can be synthesized by reacting 8-aminoquinoline (B160924) with a substituted sulfonyl chloride. mdpi.com

Table 1: Illustrative SAR Probing of this compound Analogs

| Analog | Modification on Quinoline Ring (R¹) | Modification on Sulfonamide (R²) | Hypothetical Rationale for Synthesis |

| 1 | H | -CH₃ | Parent Compound |

| 2 | 6-Fluoro | -CH₃ | To probe the effect of an electron-withdrawing group on the quinoline ring. |

| 3 | 6-Methoxy | -CH₃ | To investigate the influence of an electron-donating group. |

| 4 | H | -CH₂CH₃ | To explore the steric tolerance of the binding pocket for the alkyl group. |

| 5 | H | -Cyclopropyl | To introduce conformational rigidity to the substituent. |

| 6 | H | -Phenyl | To assess the impact of a larger, aromatic substituent. |

| 7 | 5,7-Dichloro | -CH₃ | To evaluate the effect of multiple halogen substitutions. mdpi.com |

| 8 | H | -CF₃ | To examine the electronic effect of a trifluoromethyl group. |

The synthesis of such analogs allows for a systematic exploration of the chemical space around the parent compound. For example, the synthesis of N-(quinolin-8-yl) alkenyl amides has been achieved through cross-metathesis reactions, demonstrating a modular approach to creating a diverse library of derivatives. nih.gov Similarly, various substituted 8-aminoquinolines can be prepared and coupled with different sulfonyl chlorides to generate a wide range of analogs for biological evaluation. nih.gov The resulting biological data from these analogs would then be used to refine the SAR and QSAR models, leading to a more comprehensive understanding of the structural requirements for activity.

In Vitro Inhibition Assays for Potency and Selectivity Assessment

The biological activity of this compound and its analogs is evaluated through various in vitro inhibition assays to determine their potency and selectivity against specific molecular targets. These assays are crucial in the early stages of drug discovery to identify lead compounds and understand their mechanism of action.

One of the key pathways modulated by N-(quinolin-8-yl)sulfonamide derivatives is the nuclear factor-κB (NF-κB) signaling cascade, which is a critical regulator of inflammatory responses and cell survival. mdpi.comnih.gov High-throughput screens have been employed to identify inhibitors of this pathway. These screens often utilize cell lines engineered with a reporter gene, such as luciferase, under the control of an NF-κB response element. A decrease in reporter gene expression upon treatment with a test compound indicates inhibition of the NF-κB pathway. For instance, a series of N-(quinolin-8-yl)benzenesulfonamides were identified as potent suppressors of NF-κB activity in such assays, with some analogs exhibiting potencies in the low micromolar range. nih.gov

The potency of these compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit 50% of the target's activity. For example, in studies on 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides, their anti-tumor activity was assessed using the MTT cell viability assay on various human cancer cell lines. mdpi.com This assay measures the metabolic activity of cells and serves as an indicator of cell proliferation. The results demonstrated that these compounds exhibit significant cytotoxicity against cancer cells, with IC₅₀ values ranging from 4 to 43 μM, and also showed selectivity when compared to noncancerous cell lines. mdpi.com

Furthermore, N-(quinolin-8-yl)sulfonamide derivatives have been investigated as inhibitors of specific enzymes, such as the M2 isoform of pyruvate (B1213749) kinase (PKM2), which is a key player in cancer metabolism. mdpi.com The inhibitory activity against PKM2 can be determined using fluorometric or luminometric assays that measure the enzyme's activity. In one study, a series of 8-quinolinesulfonamide derivatives were evaluated, and their IC₅₀ values against various cancer cell lines were determined, highlighting their potential as anticancer agents by targeting tumor metabolism. mdpi.com

Selectivity is another critical parameter assessed in in vitro assays. It is important to ensure that the compound of interest inhibits the intended target without significantly affecting other related or unrelated proteins, which could lead to off-target effects. For example, N-(quinolin-8-yl)benzenesulfonamide derivatives identified as lysine-specific demethylase 1 (LSD1) inhibitors were also tested against monoamine oxidase A (MAO-A) and MAO-B to confirm their selectivity, as these enzymes share some structural similarities with LSD1. nih.gov The results indicated that these compounds were highly selective for LSD1, with IC₅₀ values for MAO-A and MAO-B being significantly higher. nih.gov

The following table summarizes the in vitro inhibitory activities of some N-(quinolin-8-yl)sulfonamide derivatives against different targets.

| Compound Class | Target/Assay | Cell Line | Potency (IC₅₀) | Reference |

| N-(quinolin-8-yl)benzenesulfonamides | NF-κB activation | OCI-Ly3 | 0.6 - >100 µM | nih.gov |

| 4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamides | Cell viability (MTT assay) | HCT-116, MCF-7, HeLa | 4 - 43 µM | mdpi.com |

| Quinoline-8-sulfonamido-1,2,3-triazoles | Cell viability | C32, COLO829, MDA-MB-231, U87-MG, A549 | 0.376 - 0.756 mM | mdpi.com |

| N-(quinolin-8-yl)benzenesulfonamide derivatives | LSD1 inhibition | - | 0.06 - 4.92 µM | nih.gov |

Substituent Effects on Biological Activity

The biological activity of this compound and its analogs can be significantly influenced by the nature and position of substituents on both the quinoline ring and the sulfonamide group. Structure-activity relationship (SAR) studies, which systematically modify the chemical structure of a compound and evaluate the resulting changes in biological activity, are essential for optimizing the potency and selectivity of these molecules.

For the N-(quinolin-8-yl)sulfonamide scaffold, modifications on the phenyl ring of benzenesulfonamide (B165840) derivatives have been shown to have a profound impact on their inhibitory activity against the NF-κB pathway. nih.gov Generally, the presence of electron-withdrawing or electron-donating groups at different positions on the phenyl ring can alter the electronic properties and steric bulk of the molecule, thereby affecting its binding to the target protein.

For instance, in a study of N-(quinolin-8-yl)benzenesulfonamides as NF-κB inhibitors, it was observed that substituents at the para-position of the benzene (B151609) ring were well-tolerated. nih.gov The introduction of a variety of functional groups, including halogens (chloro, bromo), small alkyl groups (methyl), and methoxy (B1213986) groups, resulted in compounds with potent inhibitory activity. The following table illustrates the effect of different substituents on the benzene ring on the NF-κB inhibitory potency.

| Compound | R (Substituent on Benzene Ring) | IC₅₀ (µM) for NF-κB Inhibition | Reference |

| 1 | H | 2.4 | nih.gov |

| 2 | 4-Cl | 1.3 | nih.gov |

| 3 | 4-Br | 1.1 | nih.gov |

| 4 | 4-CH₃ | 1.2 | nih.gov |

| 5 | 4-OCH₃ | 1.4 | nih.gov |

| 6 | 3-Cl | 0.6 | nih.gov |

| 7 | 3-Br | 0.8 | nih.gov |

| 8 | 3-CH₃ | 1.1 | nih.gov |

| 9 | 3-OCH₃ | 1.0 | nih.gov |

| 10 | 2-Cl | >100 | nih.gov |

| 11 | 2-CH₃ | 13 | nih.gov |

From this data, it is evident that substitution at the meta-position of the benzene ring, particularly with a chloro or bromo group, can lead to a significant increase in potency compared to the unsubstituted analog. nih.gov In contrast, substitution at the ortho-position, especially with a bulky group like chloro, dramatically reduces or abolishes the activity, suggesting a steric hindrance that prevents optimal binding to the target. nih.gov

Similarly, in the context of anticancer activity, the substitution pattern on the pyridine (B92270) ring of 4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamides plays a crucial role in their cytotoxicity. mdpi.com The presence of different amine substituents at the 4-position of the pyridine ring influences the compounds' ability to inhibit cancer cell growth.

Furthermore, studies on N-(quinolin-8-yl)benzenesulfonamide derivatives as selective LSD1 inhibitors have also highlighted the importance of the substituent on the benzene ring. nih.gov A range of substituents, including methoxy, methyl, and bromo groups, at the para-position of the benzenesulfonamide moiety resulted in potent LSD1 inhibitors with IC₅₀ values in the low micromolar to nanomolar range. nih.gov

Computational and Theoretical Investigations

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. For derivatives of N-(quinolin-8-yl)methanesulfonamide, docking studies have been instrumental in identifying potential biological targets and elucidating the specific interactions that govern their binding affinity.

Researchers have employed molecular docking to screen methanesulfonamide (B31651) derivatives against various cancer-related proteins. ut.ac.ir In one such study, these compounds were identified as dual inhibitors of Heat shock protein 27 (Hsp27) and tubulin. ut.ac.ir The validity of the docking protocol was confirmed, and the results indicated key amino acid residues responsible for binding. For Hsp27, important interactions were observed with residues such as Arg140, Cys137, and His103, while for tubulin, key residues included Asn258, Cys241, and Thr179. ut.ac.ir

In another study, hybrids of 8-quinolinesulfonamide were designed and evaluated as potential inhibitors of Rho-associated protein kinase (ROCK1). mdpi.com Molecular docking calculations using AutoDock Vina identified a derivative with a strong binding affinity (ΔG = -10.4 kcal/mol). mdpi.com Furthermore, N-(quinolin-8-yl)benzenesulfonamides have been identified as potent down-regulators of the NF-κB pathway, a key regulator of genes controlling cell proliferation and survival. mdpi.comnih.gov Docking studies on related quinoline (B57606) derivatives have helped to understand their binding within the NF-κB signaling complex, suggesting that their activity lies within a common region of the pathway. nih.gov

These simulations are typically performed using software like AutoDock, with tools like AutoDockTools used for preparing molecules and analyzing results. ut.ac.irmdpi.com The process involves calculating partial charges, assigning rotatable bonds, and generating a grid box that defines the target binding site. ut.ac.ir

| Protein Target | Compound Class | Key Interacting Residues | Reported Binding Energy (ΔG) | Reference |

|---|---|---|---|---|

| Hsp27 | Methanesulfonamide derivatives | Arg140, Thr139, Phe138, Cys137, Arg136, Phe104, His103, Val101, Asp100 | Data not specified in abstract | ut.ac.ir |

| Tubulin | Methanesulfonamide derivatives | Asn258, Val238, Cys241, Asn350, Leu255, Met259, Val315, Thr353, Arg221, Thr179, Ser178 | Data not specified in abstract | ut.ac.ir |

| ROCK1 Kinase | 8-Quinolinesulfonamide-triazole hybrids | Not specified in abstract | -10.4 kcal/mol | mdpi.com |

| EGFR Tyrosine Kinase | Quinazolinone derivatives (related structures) | Phe699 | -9.67 kcal/mol (docking score) | nih.gov |

| NF-κB Pathway Proteins | N-(quinolin-8-yl)benzenesulfonamides | Targeted activity within a common pathway region | Not specified | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are performed. MD simulations offer a dynamic view of the ligand-protein complex over time, helping to assess the stability of the binding pose and analyze the conformational changes in both the ligand and the protein. mdpi.com

For the 8-quinolinesulfonamide hybrid identified as a potential ROCK1 inhibitor, MD simulations were used to verify the results from molecular docking. mdpi.com The lowest energy complex from the docking study was used as the starting structure for the simulation. mdpi.com Analysis of the simulation trajectory included monitoring intermolecular hydrogen bonds formed between the ligand and the protein, which confirmed the stability of the predicted interactions. mdpi.com Similarly, MD simulations of designed diamino-quinoline derivatives targeting NAD(P)H:Quinone Oxidoreductase 1 (NQO1) confirmed that key hydrogen bonds and π-π stacking interactions were maintained throughout a 100 ns simulation, indicating stable binding. researchgate.net

Conformational analysis is another critical aspect of theoretical investigations, often performed using methods like Density Functional Theory (DFT). researchgate.net Such studies on related quinoline structures have identified multiple stable conformers, with the most stable often stabilized by intramolecular hydrogen bonds. researchgate.net Understanding the accessible conformations of this compound is crucial, as the molecule's shape and flexibility dictate its ability to fit into a protein's binding site.

| System Studied | Simulation Method | Key Findings | Reference |

|---|---|---|---|

| 8-Quinolinesulfonamide hybrid with ROCK1 | Molecular Dynamics (MD) | Verified docking results; confirmed stability of intermolecular hydrogen bonds over time. | mdpi.com |

| Diamino-quinoline derivatives with NQO1 | Molecular Dynamics (MD) | Confirmed stability of binding pose over 100 ns; identified stable H-bonds with His162A and π-π stacking with Trp106A and Tyr129B. | researchgate.net |

| Quinolin-8-yl 2-hydroxybenzoate | Conformational Analysis (DFT) | Identified five staggered conformers; the most stable conformer involves intramolecular hydrogen bonding. | researchgate.net |

Theoretical Mechanistic Studies of Chemical Reactions (e.g., Density Functional Theory (DFT) for C-H functionalization)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure of molecules and investigate the mechanisms of chemical reactions. For compounds containing the N-(quinolin-8-yl) group, DFT has been applied to understand their reactivity and the energetics of synthetic transformations.

The 8-aminoquinoline (B160924) (AQ) moiety, present in this compound, is known to function as a bidentate directing group in a variety of metal-catalyzed C-H functionalization reactions. nih.gov This directing ability allows for the selective modification of C-H bonds, and theoretical studies can elucidate the mechanism of these transformations. DFT calculations can model the transition states and intermediates of the catalytic cycle, providing insights into reaction barriers and selectivity.

DFT has also been used to study the fundamental properties of related quinoline and quinazolinone systems. For instance, studies have calculated the rotational barrier around N-N bonds in N-aminoquinazolinone derivatives, explaining the stability of certain conformations. researchgate.net Other investigations have used DFT to analyze tautomeric equilibria, such as the keto-enol tautomerism in quinolinone derivatives, calculating the barrier heights for the transformation between forms. nih.gov These calculations help to predict the most stable form of a molecule under different conditions. The HOMO and LUMO energy levels are also frequently calculated to understand charge transfer properties within the molecule. researchgate.netnih.gov

| Study Focus | Theoretical Method | System Investigated | Key Findings | Reference |

|---|---|---|---|---|

| Reaction Mechanism | DFT | N-(quinolin-8-yl) amides in cross-metathesis | The AQ group acts as a privileged directing auxiliary for alkene functionalization. | nih.gov |

| Tautomerism | DFT (B3LYP/6-31G(d,p)) | 4-(methylsulfanyl)-3[...]quinoline-2(1H)-one | Keto form is more stable; calculated high energy barriers (~38 kcal/mol) for keto-enol tautomerization. | nih.gov |

| Rotational Barrier | DFT (B3LYP/6-31G*) | N-Aminoquinazolin-4(3H)-one derivatives | Explained the high barrier to N-N bond rotation based on the eclipsing of p-orbitals. | researchgate.net |

| Electronic Properties | DFT | 1-(quinolin-3-yl)piperidin-2-ol | Calculated HOMO-LUMO energy gap indicates charge transfer occurs within the molecule. | nih.gov |

In Silico Tools for Compound Design and Optimization

Computational tools are integral to the modern drug discovery process, enabling the rational design and optimization of lead compounds. For this compound and its analogs, various in silico methods are used to predict their properties and guide the synthesis of more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ut.ac.ir For methanesulfonamide derivatives, QSAR models have been developed to explore the structural parameters that affect their anti-proliferative activity, leading to the design of new, more potent lead compounds. ut.ac.ir

Preclinical Research and Potential Therapeutic Avenues

In Vitro Biological Evaluation of N-(quinolin-8-yl)methanesulfonamide

The initial stages of drug discovery for this compound and its derivatives heavily rely on in vitro assays to determine their biological effects on cells grown in a laboratory setting. These experiments are crucial for identifying preliminary efficacy, mechanism of action, and for selecting the most promising candidates for further study.

Cell-Based Assay Systems for Activity Screening

Cell-based assays are fundamental tools for screening the activity of new compounds. Research on derivatives sharing the N-(quinolin-8-yl)sulfonamide core has utilized various assay systems to evaluate their potential as anticancer agents.

One common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay , a colorimetric assay that measures cell metabolic activity. This assay was used to test a series of 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides for their ability to inhibit the growth of several human cancer cell lines. researchgate.net In these studies, cell viability was assessed after 72 hours of incubation with the compounds at various concentrations. researchgate.net The results demonstrated that these compounds exhibited high activity against the tested cancer cell lines, with IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro) ranging from 4 to 43 μM. researchgate.net Notably, the compounds showed a degree of selectivity for cancer cells over noncancerous cells. researchgate.net

Another widely used method is the WST-1 assay , which, similar to the MTT assay, measures cell proliferation and viability. A study on quinoline-8-sulfonamide (B86410) derivatives employed the WST-1 assay to determine their cytotoxic effects on a panel of human cancer cell lines. nih.gov The findings from this assay identified a lead compound with significant cytotoxicity against all tested cancer cell lines, confirming the anti-proliferative potential of this chemical scaffold. nih.gov

The table below summarizes the findings from cell-based assays on N-(quinolin-8-yl)sulfonamide derivatives.

| Assay Type | Cell Lines Tested | Key Findings |

| MTT Assay | HCT-116 (Colon Cancer), MCF-7 (Breast Cancer), HeLa (Cervical Cancer), HaCaT (Noncancerous Keratinocytes) | Compounds showed high activity (IC₅₀ = 4–43 μM) against cancer cell lines with selectivity over noncancerous cells. researchgate.net |

| WST-1 Assay | C32 (Amelanotic Melanoma), COLO829 (Metastatic Melanoma), MDA-MB-231 (Breast Cancer), U87-MG (Glioblastoma), A549 (Lung Cancer) | A lead quinoline-8-sulfonamide derivative demonstrated high cytotoxicity against all tested cancer cell lines. nih.gov |

| VEGFR-2 Kinase and HUVEC Assays | VEGFR-2 Kinase, Human Umbilical Vein Endothelial Cells (HUVEC) | A series of quinoline (B57606) amide derivatives were identified as potent inhibitors of VEGFR-2 kinase and HUVEC proliferation, crucial for angiogenesis. frontiersin.org |

High-Throughput Screening (HTS) for Target Identification

High-Throughput Screening (HTS) involves the automated testing of large numbers of compounds to identify those that modulate a specific biological pathway or target. nih.govmdpi.com This approach is invaluable for discovering novel drug leads and for elucidating the mechanism of action of a compound by identifying its molecular target.

For the N-(quinolin-8-yl)sulfonamide scaffold, HTS has been instrumental. In one notable instance, two independent HTS campaigns, designed to find inhibitors of the Nuclear Factor-κB (NF-κB) signaling pathway, both identified compounds with a N-(quinolin-8-yl)benzenesulfonamide core as primary leads. nih.gov The NF-κB pathway is a critical regulator of genes involved in cell proliferation and survival and is a key therapeutic target in many cancers. researchgate.netnih.gov

One of the screens utilized a dual-luciferase reporter system in a specific type of lymphoma cell line (OCI-Ly3) that is known to have abnormally high NF-κB activity. nih.gov This cell-based assay was designed to identify compounds that could stabilize the inhibitor of NF-κB, IκBα, thereby preventing NF-κB activation. The identification of N-(quinolin-8-yl)benzenesulfonamides from this screen strongly suggests that their anticancer activity is mediated, at least in part, through the inhibition of the NF-κB pathway. nih.gov The potency of these compounds in the cell-based assays was confirmed to be in the sub-micromolar range. nih.gov

In Vivo Preclinical Studies Utilizing Animal Models

Following promising in vitro results, the evaluation of a compound moves to in vivo studies using animal models. These studies are essential for understanding how the compound behaves in a complex living system, including its efficacy, safety, and pharmacokinetic profile.

Efficacy Assessment in Relevant Disease Models (e.g., infection, inflammation, neurodegeneration)

Based on the in vitro findings, N-(quinolin-8-yl)sulfonamide derivatives have been primarily evaluated in in vivo models of cancer and infection.

Cancer Models: The antitumor efficacy of compounds related to the N-(quinolin-8-yl)sulfonamide scaffold has been demonstrated in mouse xenograft models. For instance, MC3181, a derivative of a compound known to inhibit the NF-κB pathway, was tested in mice bearing human melanoma xenografts. researchgate.net The study found that treatment with MC3181 significantly delayed tumor growth, indicating potent in vivo antitumor activity. researchgate.net Such studies often involve implanting human tumor cells into immunodeficient mice and then administering the test compound to evaluate its effect on tumor progression compared to a control group. researchgate.netmdpi.com

Infection Models: The quinoline scaffold is also known for its antimicrobial properties. nih.gov In one study, derivatives of 8-hydroxyquinoline-5-sulfonamide were evaluated for their antifungal activity in an in vivo model of systemic candidiasis using Toll-deficient Drosophila melanogaster (fruit flies). nih.gov The flies were infected with Candida albicans, and the study found that treatment with the compounds resulted in a significantly higher survival rate compared to untreated flies, demonstrating their potential for treating systemic fungal infections. nih.gov

Neuroinflammation Models: While direct in vivo studies of this compound in neuroinflammation models have not been reported, such models are crucial for testing compounds with potential anti-inflammatory properties. frontiersin.orgbohrium.comnih.gov Animal models of neuroinflammation can be induced by administering agents like lipopolysaccharide (LPS), which mimics a bacterial infection and leads to the activation of microglia and the production of pro-inflammatory cytokines in the brain. frontiersin.orgbohrium.com Given the established anti-inflammatory role of NF-κB inhibition, evaluating this compound in such models could be a future research direction.

Target Engagement Studies in Animal Systems

A critical step in preclinical in vivo research is to confirm that the drug candidate interacts with its intended molecular target in the animal model. This is known as target engagement. While specific in vivo target engagement studies for this compound have not been detailed in the available literature, advanced techniques are available for such purposes.

One powerful method is Activity-Based Protein Profiling (ABPP) , a chemical proteomics approach used to assess the on-target and off-target activities of covalent inhibitors in a native biological system. This technique can be applied to animal models to map the protein interaction landscape of a drug. The process typically involves treating an animal with the compound, followed by lysis of tissues, incubation with a probe that binds to the active sites of a class of enzymes, and subsequent analysis by mass spectrometry to quantify which proteins have been engaged by the inhibitor. This methodology could be employed to confirm that this compound or its derivatives engage the NF-κB pathway or other targets in vivo, providing crucial evidence of their mechanism of action within a whole organism.

Behavioral Phenotype Analysis in Animal Models (where applicable for CNS activity)

For compounds that are being investigated for neurological or psychiatric conditions, analysis of the behavioral phenotype in animal models is essential. These studies assess the effects of a compound on an animal's behavior, such as locomotion, anxiety, depression, and cognitive function.

To date, the preclinical research on this compound and its close analogs has been predominantly focused on its anticancer and antimicrobial properties. Consequently, there are no reported studies in the reviewed scientific literature on the behavioral phenotype analysis of this compound in animal models. Such studies would become relevant if the compound were to be investigated for central nervous system (CNS) applications in the future.

Application of Genetically Engineered Mouse Models (GEMMs) in Preclinical Research

While specific studies employing Genetically Engineered Mouse Models (GEMMs) for the direct evaluation of this compound are not prominently documented in current literature, the application of such models is a cornerstone of preclinical research for this class of compounds. GEMMs are invaluable for investigating diseases with a genetic basis, such as certain cancers and neurodegenerative disorders, where quinoline derivatives have shown potential.

For instance, in the realm of neurological disorders, researchers have utilized mice genetically modified to exhibit symptoms of Alzheimer's disease to test the efficacy of related compounds. uclahealth.org These models, which may overexpress genes like amyloid precursor protein (APP) or presenilin-1 (PSEN1), allow for the study of a compound's ability to modify disease-specific pathways and restore cognitive functions. uclahealth.org A study by UCLA Health researchers on a synthesized molecule, DDL-920, used Alzheimer's disease model mice to demonstrate restored cognitive function, highlighting the power of GEMMs in this therapeutic area. uclahealth.org Similarly, in oncology research, GEMMs that develop spontaneous tumors closely mimicking human cancer provide a sophisticated platform to assess the anti-tumor activity of quinoline-sulfonamide derivatives, which are known to modulate pathways like NF-κB that are critical in cell proliferation and survival. mdpi.comnih.gov The establishment and use of preclinical animal models are considered pivotal for gaining a multi-dimensional understanding of cancer development. nih.gov

Methodological Considerations for Animal Model Validity (Face, Target, and Predictive Validity)

The value of any preclinical animal model hinges on its validity—how well it represents the human condition it aims to mimic. taconic.com The scientific community generally assesses this through three main criteria: face, target (or construct), and predictive validity. taconic.com Although these validations were first proposed for psychiatric research, they are applicable across all fields using animal models. taconic.com

Face Validity: This refers to the model's ability to replicate the core symptoms and outward signs (phenotypes) of the human disease. taconic.com For a study on the anti-inflammatory potential of this compound in a rheumatoid arthritis model, face validity would be demonstrated if the animal exhibits measurable joint swelling, and the compound subsequently reduces it. nih.gov

Target Validity (Construct Validity): This assesses whether the animal model shares the same underlying biological mechanism or pathophysiology of the human disease. taconic.com Research on N-(quinolin-8-yl)benzenesulfonamides identified their ability to down-regulate the NF-κB pathway, a key factor in inflammation and cancer. mdpi.comnih.gov An animal model would have high target validity if this same pathway is dysregulated in the model and is the target of the therapeutic intervention.

Predictive Validity: This is arguably the most critical criterion for drug development, as it measures the model's ability to predict therapeutic outcomes in humans. taconic.com A model has high predictive validity if compounds that are effective in the model are also effective in human clinical trials, and vice-versa. For example, many currently prescribed antidepressants show behavioral antidepressant-like responses in validated animal models of depression, indicating good predictive validity for that class of drugs. researchgate.net The concordance between findings in rat self-administration studies and clinical indicators of abuse liability is another example of assessing predictive validity. nih.gov However, it is acknowledged that the translation from animal models to clinical applications has a low success rate, underscoring the challenges in achieving high predictive validity. nih.govfrontiersin.org

No single animal model can perfectly satisfy all three criteria. taconic.com Therefore, a multifactorial approach, often using a combination of complementary models, is essential for a more accurate preclinical assessment of a compound's potential. taconic.com

Identification of Potential Therapeutic Applications Based on Preclinical Evidence

Preclinical studies on this compound and structurally similar quinoline derivatives have illuminated several potential therapeutic avenues, ranging from fighting infections to treating complex neurological diseases.

Anti-Infective Applications

The quinoline scaffold is a well-established nucleus in compounds with antimicrobial properties. researchgate.netnih.gov Research into hybrid quinoline-sulfonamide complexes has shown promising anti-infective activity. A study on a series of these complexes found that a hybrid N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) derivative displayed excellent antibacterial and antifungal properties. nih.gov It showed significant activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli, as well as potent antifungal activity against Candida albicans. nih.gov The minimum inhibitory concentrations (MIC) indicated high potency. nih.gov These findings suggest that the N-(quinolin-8-yl)sulfonamide framework is a viable candidate for the development of new antimicrobial agents to combat infectious diseases, a critical need given the rise of drug resistance. nih.gov

Table 1: Antimicrobial Activity of a Representative Quinoline-Sulfonamide Complex

| Microorganism | Type | Inhibition Zone Diameter | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Staphylococcus aureus ATCC25923 | Gram-positive Bacteria | 21 mm | 19.04 × 10⁻⁵ mg/mL |

| Escherichia coli ATCC25922 | Gram-negative Bacteria | 19 mm | 609 × 10⁻⁵ mg/mL |

| Candida albicans ATCC10231 | Fungus | 25 mm | 19.04 × 10⁻⁵ mg/mL |

Data sourced from a study on a hybrid N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complex. nih.gov

Anti-Inflammatory Applications

Several studies indicate that quinoline-sulfonamide derivatives possess significant anti-inflammatory properties. A key mechanism appears to be the inhibition of the nuclear factor-kappa B (NF-κB) pathway. mdpi.comnih.gov NF-κB is a crucial regulator of gene expression involved in inflammatory and immune responses. nih.gov A series of N-(quinolin-8-yl)benzenesulfonamides were identified as potent suppressors of the NF-κB pathway in cell-based assays. nih.gov

Furthermore, a related compound, N-(4-methoxyphenyl) quinoline-8-sulfonamide, was shown to reduce the inflammatory response of fibroblast-like synoviocytes, which are key players in the pathology of rheumatoid arthritis. nih.gov This effect was mediated by targeting the receptor (calcitonin) activity modifying protein 1 (RAMP1) and the Gαs/Gαi-cAMP pathway, suggesting a potential for this class of compounds in treating inflammatory conditions like rheumatoid arthritis. nih.gov

Antioxidant Applications

Quinoline derivatives are recognized for their antioxidant potential, which is a crucial property for combating diseases associated with oxidative stress, including neurodegenerative disorders. nih.gov The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals through mechanisms like hydrogen atom transfer and single electron transfer. nih.gov

Studies on various related structures confirm this potential. For example, certain quinolinone hybrids have been shown to possess in vivo antioxidant activity by increasing the levels of glutathione (B108866) (GSH), catalase (CAT), and superoxide (B77818) dismutase (SOD), which are enzymes responsible for scavenging reactive oxygen species. nih.gov Other research has focused on designing hybrid molecules that combine the quinoline structure with other groups known to chelate redox-active metals like copper and zinc, thereby reducing metal-driven oxidative damage. nih.gov Theoretical and experimental studies have found some quinoline derivatives to be more efficient antioxidants than the reference compound Trolox. nih.govmdpi.com This antioxidant capacity is a key component of their neuroprotective potential. nih.govnih.gov

Neurological Disorder Applications (e.g., Anti-Alzheimer's, Antidepressant)

The development of therapies for neurological disorders like Alzheimer's disease is a major area of investigation for quinoline derivatives. nih.gov The multifactorial nature of Alzheimer's has led to the design of multitarget compounds, and the quinoline scaffold is a promising starting point. nih.govresearchgate.net

Preclinical evidence for related compounds is compelling. A molecule identified as DDL-920, structurally analogous to this compound, was shown to restore cognitive functions in a mouse model of Alzheimer's disease. uclahealth.org Other research has developed quinolinone hybrids that act as dual inhibitors of both acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132), and the aggregation of β-amyloid (Aβ) plaques, two key targets in Alzheimer's therapy. nih.gov Some of these compounds showed potent AChE inhibition and a remarkable ability to inhibit the fibrillation of Aβ42 oligomers. nih.gov This multitarget approach, often combined with antioxidant and metal-chelating properties, positions these compounds as promising candidates for the development of effective treatments for Alzheimer's disease and other neurological disorders. nih.govnih.gov

Table 2: Preclinical Activity of Quinoline Analogs in Alzheimer's Disease Models

| Compound Type | Target(s) | Observed Effect | Reference |

|---|---|---|---|

| Quinolinone Hybrid (AM5) | Acetylcholinesterase (AChE), Aβ Aggregation | IC₅₀ for AChE = 1.29 µM; Inhibited Aβ42 fibrillation | nih.gov |

| Quinolinone Hybrid (AM10) | Acetylcholinesterase (AChE), Aβ Aggregation | IC₅₀ for AChE = 1.72 µM; Inhibited Aβ42 fibrillation | nih.gov |

| 8-Hydroxyquinoline Hybrid (2b) | Butyrylcholinesterase, Aβ Aggregation, Metal Chelation | Selective BuChE inhibition, effective Aβ anti-aggregation, antioxidant activity | nih.gov |

Anti-Tumor Research (based on sulfonamide class relevance)

The therapeutic potential of compounds belonging to the sulfonamide class has been a significant area of focus in oncology research. nih.govnih.gov Structurally diverse sulfonamide derivatives have demonstrated considerable anti-tumor effects in both in vitro and in vivo models. nih.gov The quinoline scaffold, a key feature of this compound, is also a recognized pharmacophore in the development of anticancer agents. nih.govbenthamscience.com The combination of the quinoline ring and the sulfonamide group in a single molecular entity has given rise to a class of compounds with promising anti-tumor properties. nih.govbenthamscience.com

Research into quinoline-based sulfonamide derivatives has revealed several mechanisms of anti-tumor action. These include the induction of apoptosis, cell cycle arrest, and the inhibition of key cellular targets involved in tumor progression. nih.govnih.gov While direct and extensive preclinical research on this compound is not broadly published, the activity of structurally related compounds provides a strong rationale for its investigation as a potential anti-tumor agent.

Detailed Research Findings

Studies on various quinoline-sulfonamide derivatives have shown significant cytotoxic activity against a range of human cancer cell lines. This activity is often dependent on the specific structural modifications of the quinoline and sulfonamide moieties.

For instance, a series of novel N'-arylidene-2-[4-(quinolin-8-ylsulfonyl)piperazin-1-yl]acetohydrazide derivatives were synthesized and evaluated for their in vitro anticancer activity against pancreatic cancer cell lines (PANC-1 and CAPAN-1). nih.govbenthamscience.com Several of these compounds exhibited significant cytotoxicity. nih.govbenthamscience.com Notably, the compound featuring a 4-methyl phenyl group showed an IC50 value nearly four times lower than the standard chemotherapeutic drug cisplatin (B142131) against the PANC-1 cell line. nih.govbenthamscience.com Another derivative with a 4-trifluoromethyl phenyl group was twice as potent as cisplatin against the same cell line. nih.govbenthamscience.com The most active compounds in this series were found to induce apoptosis. For example, one derivative induced apoptosis in 16.0% of PANC-1 cells, while another induced apoptosis in 20.6% of CAPAN-1 cells. nih.gov

In a different study, acetylene (B1199291) derivatives of 8-hydroxyquinoline-5-sulfonamide were synthesized and tested for their anticancer activities. mdpi.comnih.gov One of the most active compounds, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide, demonstrated high activity against three cancer cell lines: human amelanotic melanoma (C-32), human breast adenocarcinoma (MDA-MB-231), and human lung adenocarcinoma (A549). mdpi.comnih.gov Its efficacy was found to be comparable to that of cisplatin and doxorubicin. mdpi.com This compound was also shown to increase the transcriptional activity of cell cycle regulators like p53 and p21, and alter the expression of BCL-2 and BAX genes, which are crucial in the regulation of apoptosis. mdpi.com

Furthermore, research on 4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamides has indicated very high activity against several human cancer cell lines, including colon cancer (HCT-116), breast cancer (MCF-7), and cervical cancer (HeLa), with IC50 values ranging from 4 to 43 μM. mdpi.com These compounds were reported to act as inhibitors of the NF-κB pathway, a key regulator of cell proliferation and survival. mdpi.com

A methanesulfonamide (B31651) analogue of the natural product cryptopleurine (B1669640) also exhibited potent growth inhibition of human cancer cells. acs.org This compound was found to induce G0/G1 cell cycle arrest and demonstrated significant anti-tumor activity. acs.org

The anti-proliferative effects of new quinoline-8-sulfonamide derivatives have also been linked to the inhibition of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in cancer metabolism. mdpi.com One such derivative significantly reduced the number of A549 lung cancer cells and was shown to have greater cytotoxicity against cancer cells than normal cells, indicating a degree of selectivity. mdpi.com

These findings from studies on structurally related compounds underscore the potential of this compound as a subject for anti-tumor research. The data suggests that compounds in this class can exhibit potent cytotoxicity against various cancer cell types through mechanisms that include apoptosis induction and cell cycle arrest.

Interactive Data Tables